32-Fold Bioactivity Gain for (R)-Enantiomer vs. 30-60-Fold Loss for (S)-Enantiomer in Yeast Pheromone Assay
In a Saccharomyces cerevisiae α-factor pheromone assay, incorporation of (R)-3-amino-2-oxo-1-pyrrolidineacetic acid (the free amine form of the target compound) in place of the Lys4Gly5 dipeptide produced a super-active agonist with 32-fold higher bioactivity than wild-type α-factor. In contrast, the (S)-enantiomer analog placed at the Gly5Val6 position exhibited 30- to 60-fold lower activity relative to wild-type [1].
| Evidence Dimension | Bioactivity (fold change vs. wild-type α-factor) |
|---|---|
| Target Compound Data | 32-fold increase (R-enantiomer in Lys4Gly5 position) |
| Comparator Or Baseline | Wild-type α-factor (1-fold); (S)-enantiomer analog: 30- to 60-fold decrease |
| Quantified Difference | R-enantiomer: +32x; S-enantiomer: -30x to -60x |
| Conditions | Yeast mating pheromone response assay; farnesylated dodecapeptide context |
Why This Matters
The dramatic opposite effects of the two enantiomers demonstrate that stereochemistry directly controls biological function, compelling procurement of the (R)-isomer for any structure-activity relationship (SAR) or peptidomimetic drug discovery program.
- [1] Zhang, Y., et al. (1997). A Superactive Peptidomimetic Analog of a Farnesylated Dodecapeptide Yeast Pheromone. Biochemical and Biophysical Research Communications, 235(2), 279-283. View Source
